molecular formula C35H56O4 B5229656 bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate

bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate

Cat. No. B5229656
M. Wt: 540.8 g/mol
InChI Key: ABAHZKWWFJHUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was initially developed as a potential alternative to morphine. AH-7921 has gained popularity in recent years as a recreational drug, leading to concerns about its safety and potential for abuse.

Mechanism of Action

AH-7921 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the delta-opioid receptor, which is involved in the regulation of mood and stress. AH-7921 is a full agonist at both receptors, meaning that it produces a maximal response when it binds to them.
Biochemical and Physiological Effects
AH-7921 produces effects similar to other opioids, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be life-threatening in high doses. AH-7921 has been shown to have a longer duration of action than morphine, which may make it more suitable for chronic pain management.

Advantages and Limitations for Lab Experiments

AH-7921 has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its abuse potential and potential for respiratory depression make it a less attractive option for research than other opioids.

Future Directions

Future research on AH-7921 should focus on its potential as a pain reliever and antidepressant, as well as its potential for abuse and overdose. Additionally, more research is needed to determine the long-term effects of AH-7921 use on the brain and body. Finally, efforts should be made to develop safer and more effective alternatives to AH-7921 for pain management.

Synthesis Methods

The synthesis of AH-7921 involves a multistep process that begins with the reaction of 4-pentylcyclohexanone with 1,3-cyclohexanedione to form the bicyclic intermediate. The intermediate is then reacted with methyl chloroformate to form the ester, which is then hydrolyzed to form the carboxylic acid. The acid is then reacted with 2,6-dimethylmorpholine to form the final product, AH-7921.

Scientific Research Applications

AH-7921 has been the subject of several scientific studies, primarily focused on its potential as a pain reliever. In one study, AH-7921 was found to be effective in reducing pain in rats, with a potency similar to that of morphine. Another study found that AH-7921 was effective in reducing pain in mice with neuropathic pain. Additionally, AH-7921 has been studied for its potential as an antidepressant, with some promising results.

properties

IUPAC Name

bis(4-pentyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O4/c1-3-5-7-9-31-11-17-34(18-12-31,19-13-31)38-29(36)27-23-33(24-27)25-28(26-33)30(37)39-35-20-14-32(15-21-35,16-22-35)10-8-6-4-2/h27-28H,3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHZKWWFJHUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC56CCC(CC5)(CC6)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptane-2,6-dicarboxylic acid bis-(4-pentyl-bicyclo[2.2.2]oct-1-yl) ester

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